3-(Trifluoromethoxy)pyrazine-2-carbonitrile

CAS No.:

Cat. No.: VC15855482

Molecular Formula: C6H2F3N3O

Molecular Weight: 189.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2F3N3O |

|---|---|

| Molecular Weight | 189.09 g/mol |

| IUPAC Name | 3-(trifluoromethoxy)pyrazine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H2F3N3O/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H |

| Standard InChI Key | OKEIPIDESIKKDD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C(=N1)C#N)OC(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

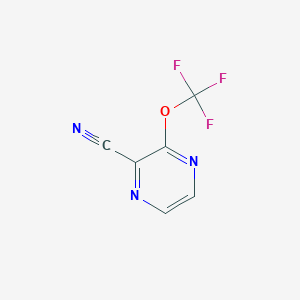

The molecular architecture of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile is defined by its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The 3-position is occupied by a trifluoromethoxy (-OCF₃) group, while the 2-position features a nitrile (-CN) substituent. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .

Molecular Formula and Weight

The compound’s molecular formula is C₆H₂F₃N₃O, with a molecular weight of 189.09 g/mol . The trifluoromethoxy group contributes significant electronegativity, while the nitrile group enhances polarity, making the molecule suitable for nucleophilic substitution reactions.

| Property | Value |

|---|---|

| CAS Number | 1261738-10-6 |

| Molecular Formula | C₆H₂F₃N₃O |

| Molecular Weight | 189.09 g/mol |

| Purity (Commercial) | ≥95% |

Table 1: Fundamental molecular properties of 3-(Trifluoromethoxy)pyrazine-2-carbonitrile .

Synthetic Routes and Methodological Considerations

Cyclocondensation Strategies

A common approach to pyrazine carbonitriles involves cyclocondensation of α-aminonitriles with carbonyl compounds. For example, Lovelette et al. demonstrated that 4,5-diamino-1,2,3-triazoles react with 1,2-dicarbonyl species to form triazolo-fused pyrazines . Adapting this method, 2-amino-3-cyanopyrazine could potentially react with trifluoromethylating agents to introduce the -OCF₃ group.

Functional Group Interconversion

An alternative route might involve nitration of a preformed pyrazine scaffold. For instance, Monge et al. synthesized benzo-fused triazolopyrazines via azide cyclization . Applying similar logic, 3-hydroxypyrazine-2-carbonitrile could undergo trifluoromethylation using trifluoromethyl iodide (CF₃I) under basic conditions to yield the target compound.

Challenges in Synthesis

The trifluoromethoxy group’s steric bulk and electron-withdrawing nature may hinder regioselective substitution. Furthermore, the nitrile group’s sensitivity to hydrolysis necessitates anhydrous conditions during synthesis .

Physicochemical Properties and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume